
(S)-2-(Benzylamino)propan-1-ol
Übersicht
Beschreibung
(S)-2-(Benzylamino)propan-1-ol is a chiral compound with the molecular formula C10H15NO. It is an important intermediate in the synthesis of various pharmaceuticals and fine chemicals. The compound features a benzylamino group attached to a propanol backbone, making it a versatile building block in organic synthesis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Reductive Amination: One common method for preparing (S)-2-(Benzylamino)propan-1-ol involves the reductive amination of (S)-2-amino-1-propanol with benzaldehyde. The reaction is typically carried out in the presence of a reducing agent such as sodium cyanoborohydride or hydrogen gas with a suitable catalyst like palladium on carbon.
Asymmetric Synthesis: Another approach involves the asymmetric synthesis using chiral catalysts or chiral auxiliaries to ensure the desired stereochemistry. This method often employs chiral ligands in metal-catalyzed reactions to achieve high enantioselectivity.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reductive amination processes with optimized reaction conditions to maximize yield and purity. Continuous flow reactors and advanced purification techniques such as crystallization and chromatography are often employed to ensure the quality of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: (S)-2-(Benzylamino)propan-1-ol can undergo oxidation reactions to form corresponding ketones or aldehydes. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The compound can be reduced to form various amines or alcohols using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the benzylamino group, leading to the formation of different derivatives. Reagents such as alkyl halides or acyl chlorides are commonly used in these reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Alkyl halides, acyl chlorides, and other electrophilic reagents.
Major Products Formed
Oxidation: Ketones, aldehydes.
Reduction: Amines, alcohols.
Substitution: Various substituted benzylamino derivatives.
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry
(S)-2-(Benzylamino)propan-1-ol is primarily used as a building block for synthesizing various biologically active compounds. Its applications include:
- Enzyme Inhibition : The compound has been investigated for its potential to inhibit monoamine oxidase B (MAO-B), which is significant in treating neurodegenerative diseases such as Parkinson's disease .
- Ligand Studies : It serves as a ligand in biochemical assays to study enzyme-substrate interactions, influencing pathways relevant to drug action .
Asymmetric Synthesis
The chiral nature of this compound makes it an excellent candidate for asymmetric synthesis, allowing chemists to produce enantiomerically pure compounds. This property is crucial in drug development, where the efficacy and safety of pharmaceuticals can depend on their stereochemistry.
Chiral Resolution
The compound acts as a resolving agent in chiral synthesis, facilitating the separation of enantiomers in racemic mixtures. This application is vital for producing high-purity pharmaceuticals that target specific biological pathways .
Chemical Reactions
This compound can undergo various chemical reactions, including:
- Oxidation : The hydroxyl group can be oxidized to form carbonyl compounds.
- Reduction : The amino groups can be reduced to form secondary or tertiary amines.
- Substitution : The benzylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Reaction Type | Reagents | Conditions |
---|---|---|
Oxidation | KMnO₄ or CrO₃ | Acidic conditions |
Reduction | LiAlH₄ or NaBH₄ | Anhydrous conditions |
Substitution | Alkyl halides or acyl chlorides | Varies by substrate |
Case Study 1: Enzyme Interaction Studies
Research has demonstrated that this compound interacts with specific enzymes, influencing their activity. For instance, studies on its inhibition of MAO-B have shown promising results, suggesting potential therapeutic applications in neurodegenerative disease treatments .
Case Study 2: Pharmaceutical Development
The compound has been explored as a lead candidate for developing new drugs targeting metabolic pathways involved in obesity and type 2 diabetes mellitus (T2DM). Its ability to modulate receptor activity highlights its potential in pharmaceutical formulations aimed at these conditions .
Wirkmechanismus
The mechanism of action of (S)-2-(Benzylamino)propan-1-ol depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor or receptor agonist, interacting with specific molecular targets such as enzymes or receptors. The compound’s chiral nature allows it to exhibit high selectivity and potency in these interactions, making it a valuable tool in drug development.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
®-2-(Benzylamino)propan-1-ol: The enantiomer of (S)-2-(Benzylamino)propan-1-ol, with similar chemical properties but different biological activities due to its opposite stereochemistry.
(S)-1-(Benzylamino)-3-(benzyloxy)propan-2-ol: A structurally related compound with an additional benzyloxy group, used in similar applications but with distinct reactivity and properties.
(S)-2-(Benzylamino)butan-1-ol: A homologous compound with an extended carbon chain, exhibiting different physical and chemical properties.
Uniqueness
This compound is unique due to its specific stereochemistry and functional groups, which confer distinct reactivity and selectivity in chemical reactions. Its versatility as a chiral building block and its wide range of applications in various fields make it a valuable compound in both research and industry.
Biologische Aktivität
(S)-2-(Benzylamino)propan-1-ol, a chiral compound with the molecular formula C₁₀H₁₅NO, has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological interactions, and potential applications, supported by case studies and research findings.
- Molecular Weight : Approximately 165.23 g/mol
- Structure :
Synthesis Methods
This compound can be synthesized through various methods, notably:
- Catalytic Hydrogenation : This involves reducing a corresponding Schiff base under mild conditions using hydrogen gas and palladium on carbon (Pd/C) as a catalyst.
- Asymmetric Synthesis : Utilized for creating specific enantiomers, enhancing the compound's utility in pharmaceuticals.
1. Chiral Ligand Properties
This compound acts as a chiral ligand , influencing selectivity in coordination complexes. This property is crucial for asymmetric synthesis, allowing for the preferential formation of desired enantiomers in drug development.
2. Inhibition Studies
Recent studies have highlighted its potential as an inhibitor of monoamine oxidase B (MAO-B), an enzyme involved in the metabolism of neurotransmitters. For instance, modifications of related compounds have shown significant inhibitory activity against MAO-B with IC50 values as low as 21 nM . This suggests that this compound may also exhibit similar or enhanced activity.
3. Interaction with Biological Targets
Research indicates that this compound can interact with specific receptors or enzymes, influencing pathways relevant to drug action. Its ability to form stable complexes enhances its potential in drug design .
Case Study 1: MAO-B Inhibition
A study investigated various derivatives of (S)-2-(benzylamino)propanamide, revealing that compounds with similar structural features exhibited potent MAO-B inhibition. The most effective derivatives demonstrated IC50 values significantly lower than traditional MAO-B inhibitors like rasagiline .
Compound Name | IC50 (nM) | Selectivity Index |
---|---|---|
M3 | 21 | High |
M4 | 26 | Moderate |
M5 | 35 | Moderate |
Case Study 2: Neuroprotective Effects
In another study focusing on neurodegenerative diseases, this compound derivatives were assessed for their neuroprotective effects against β-amyloid toxicity. Results indicated that certain derivatives could significantly reduce neuronal damage, suggesting therapeutic potential in Alzheimer's disease treatment .
Applications
This compound serves as a versatile building block in medicinal chemistry:
- Pharmaceutical Development : Its chiral nature allows for the synthesis of biologically active molecules targeting specific pathways.
- Resolving Agent : It is used for the separation of enantiomers in racemic mixtures, critical for developing effective drugs.
Eigenschaften
IUPAC Name |
(2S)-2-(benzylamino)propan-1-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO/c1-9(8-12)11-7-10-5-3-2-4-6-10/h2-6,9,11-12H,7-8H2,1H3/t9-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PJXWCRXOPLGFLX-VIFPVBQESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CO)NCC1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](CO)NCC1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70418133 | |
Record name | (S)-2-(Benzylamino)propan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70418133 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6940-80-3 | |
Record name | 6940-80-3 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=60401 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | (S)-2-(Benzylamino)propan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70418133 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-Benzyl-L-alaninol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.